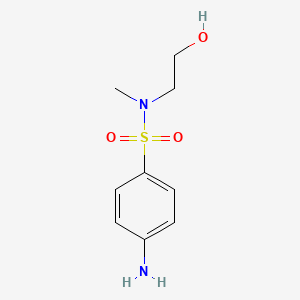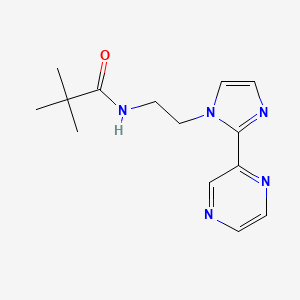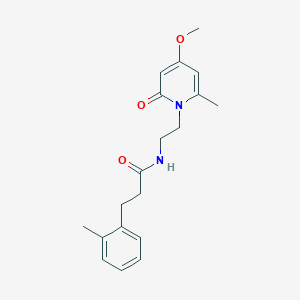
2-Cyclopropylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanones are a type of cyclic compound with a ketone functional group. They are typically colorless, oily liquids with an acetone-like smell .
Molecular Structure Analysis
Cyclohexanones have a six-carbon cyclic molecule with a ketone functional group. The general formula for a cyclohexanone composed of n carbons is CnH2n .Physical And Chemical Properties Analysis
Cyclohexanones, like other cyclic compounds, have unique physical and chemical properties. They are typically colorless, oily liquids. They are also flammable and have an acetone-like smell .Mechanism of Action
2-Cyclopropylcyclohexan-1-one is an effective inhibitor of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of the enzyme's active site, which prevents the enzyme from binding to its substrate.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, as well as to reduce inflammation and pain. In addition, this compound has been shown to have anti-bacterial and anti-fungal properties, and to reduce cholesterol levels.
Advantages and Limitations for Lab Experiments
2-Cyclopropylcyclohexan-1-one has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized. In addition, it is soluble in a variety of solvents, and it is stable under a wide range of conditions. However, this compound is volatile, and it can be difficult to work with in the laboratory.
Future Directions
In the future, 2-Cyclopropylcyclohexan-1-one could be used to develop new drugs and other compounds for the pharmaceutical and chemical industries. It could also be used to study the mechanism of action of drugs and other compounds, as well as to study the structure of proteins. In addition, this compound could be used to develop new methods for synthesizing compounds and to study the interactions between molecules. Finally, this compound could be used to study the effects of environmental toxins on human health.
Synthesis Methods
2-Cyclopropylcyclohexan-1-one can be synthesized from cyclopropyl bromide and cyclohexanone in the presence of a base catalyst. The reaction proceeds in two steps: the first step is the nucleophilic substitution of the cyclopropyl bromide with the cyclohexanone, and the second step is the intramolecular cyclization of the intermediate to form this compound. The reaction is usually carried out in a basic medium such as sodium hydroxide or potassium hydroxide.
Scientific Research Applications
2-Cyclopropylcyclohexan-1-one has been used in a wide range of scientific research applications, including the study of enzyme-catalyzed reactions, protein-protein interactions, and drug metabolism. It has also been used to study the binding of ligands to proteins, the mechanism of action of drugs, and the structure of proteins. In addition, this compound has been used in the synthesis of new pharmaceuticals, as well as in the development of new drugs.
Safety and Hazards
properties
IUPAC Name |
2-cyclopropylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-4-2-1-3-8(9)7-5-6-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWWSVMYVPWUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24892-74-8 |
Source


|
| Record name | 2-cyclopropylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2902354.png)




![methyl 7-(benzo[c][1,2,5]thiadiazole-5-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2902361.png)
![N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2902362.png)


![2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2902369.png)
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2902371.png)
![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-5-nitrothiophene-2-carboxamide](/img/structure/B2902373.png)
![N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2902375.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2902376.png)